5-chloro-2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide is a useful research compound. Its molecular formula is C18H17ClN2O3 and its molecular weight is 344.8. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
Targeting Protein-Protein Interactions: This compound’s unique structure suggests potential as a scaffold for designing small molecules that can disrupt protein-protein interactions (PPIs). PPIs play crucial roles in cellular processes, and modulating them can lead to novel therapeutic strategies. Researchers can explore derivatives of this compound to inhibit specific PPIs involved in diseases like cancer, neurodegenerative disorders, and inflammation .
Fragment-Based Drug Discovery
Covalent Ligand Discovery: The fragment electrophile present in this compound can serve as a “scout” fragment in fragment-based covalent ligand discovery. Researchers can use it alone or incorporate it into bifunctional tools (e.g., electrophilic PROTAC® molecules) for targeted protein degradation. The Cravatt Lab has demonstrated its utility in E3 ligase discovery .
Synthetic Chemistry
Intermediate in Glyburide Synthesis: This compound has been reported as an intermediate in the synthesis of glyburide, a widely used oral antidiabetic medication. Understanding its reactivity and transformations can aid in developing efficient synthetic routes for glyburide and related compounds .
Plant Hormone Analogues
Indole Derivatives: Indole derivatives, including this compound, have diverse biological applications. For instance, indole-3-acetic acid (IAA), a plant hormone produced from tryptophan degradation, regulates plant growth and development. Analogues of IAA, inspired by the indole moiety in our compound, could be explored for agricultural purposes .
Heterocyclic Chemistry
Quinoline Derivatives: The tetrahydroquinoline ring system in this compound is part of a larger quinoline scaffold. Quinolines exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Researchers can investigate modifications to enhance specific properties or develop new derivatives with improved pharmacological profiles .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The specific changes resulting from these interactions would depend on the particular target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the effects would be diverse and potentially significant.
properties
IUPAC Name |
5-chloro-2-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-21-15-6-5-13(9-11(15)3-8-17(21)22)20-18(23)14-10-12(19)4-7-16(14)24-2/h4-7,9-10H,3,8H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIHWLRSVPWPCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
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